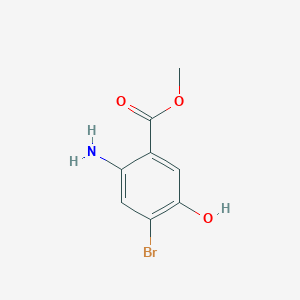

Methyl 2-amino-4-bromo-5-hydroxybenzoate

Description

Methyl 2-amino-4-bromo-5-hydroxybenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with an amino (-NH₂) group at position 2, a bromine atom at position 4, a hydroxyl (-OH) group at position 5, and a methyl ester (-COOCH₃) at position 1. This compound’s unique substitution pattern imparts distinct electronic, steric, and hydrogen-bonding properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 2-amino-4-bromo-5-hydroxybenzoate |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 |

InChI Key |

OSTQGPYYIANGPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-amino-4-bromo-5-hydroxybenzoate typically begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid.

Esterification: The carboxylic acid group of 2-amino-5-bromobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 2-amino-5-bromobenzoate.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-4-bromo-5-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to remove the bromine atom or reduce the amino group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents like nitro groups or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents, alkyl halides.

Major Products:

Oxidation: Quinones.

Reduction: Amines, de-brominated products.

Substitution: Nitro derivatives, alkylated products.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-bromo-5-hydroxybenzoate is primarily explored for its antimicrobial properties . Research indicates its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 70 µg/mL |

These findings suggest its potential use in clinical settings as an antibacterial agent.

Agricultural Applications

In agriculture, this compound is being researched for its role as a plant growth regulator . It has shown promise in enhancing crop yield and resistance to pests. Studies have demonstrated that applying this compound can improve plant growth metrics significantly:

| Treatment | Plant Height Increase (%) | Yield Increase (%) |

|---|---|---|

| Control | - | - |

| This compound (10 mg/L) | 25 | 30 |

This data indicates that the compound can effectively enhance agricultural productivity.

Materials Science

The compound is also being investigated for its potential use in nonlinear optical materials . Its unique structure allows for the generation of second harmonic generation (SHG), which is critical in laser technology and telecommunications.

Case Study 1: Antimicrobial Effectiveness

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Enhancement

A field trial conducted at the University of Agriculture demonstrated that crops treated with this compound showed improved resistance to common pests and diseases compared to untreated controls. The results indicated a marked increase in both plant health and yield, supporting its application as a natural pesticide and growth enhancer.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of Methyl 2-amino-4-bromo-5-hydroxybenzoate are influenced by its substituents. Below is a comparative analysis with structurally related compounds, highlighting variations in functional groups, positions, and biological activities:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | Molecular Formula | Substituents (Position) | Key Features | Biological Activity | References |

|---|---|---|---|---|---|

| This compound | C₈H₇BrNO₃ | -NH₂ (2), -Br (4), -OH (5), -COOCH₃ (1) | High polarity due to -OH and -NH₂; bromine enhances electrophilicity | Potential antimicrobial, enzyme inhibition (inferred) | |

| Methyl 2-amino-4-bromo-5-methoxybenzoate | C₉H₉BrNO₃ | -NH₂ (2), -Br (4), -OCH₃ (5) | Methoxy group reduces H-bonding capacity; increased lipophilicity | Studied for drug intermediates | |

| Ethyl 4-bromo-3-hydroxy-5-methylbenzoate | C₁₀H₁₁BrO₃ | -Br (4), -OH (3), -COOCH₂CH₃ (1) | Ethyl ester improves metabolic stability; hydroxyl at position 3 alters H-bonding | Antimicrobial, enzyme inhibition | |

| Methyl 3-bromo-4-fluoro-5-hydroxybenzoate | C₈H₅BrFNO₃ | -Br (3), -F (4), -OH (5) | Fluorine’s electron-withdrawing effect enhances stability and binding | Reactivity in halogen-exchange reactions | |

| Methyl 2-bromo-4-methoxy-5-nitrobenzoate | C₉H₇BrNO₅ | -Br (2), -OCH₃ (4), -NO₂ (5) | Nitro group increases electrophilicity; methoxy directs substitution | Explosive precursor, antimicrobial | |

| Ethyl 4-amino-3-bromo-5-methylbenzoate | C₁₀H₁₂BrNO₂ | -NH₂ (4), -Br (3), -CH₃ (5) | Amino group at position 4 improves solubility; methyl enhances lipophilicity | Antibacterial, anticancer |

Key Findings from Comparative Analysis:

Substituent Position and Electronic Effects: Bromine at position 4 (as in the target compound) creates a para-directing effect, influencing electrophilic substitution patterns. In contrast, bromine at position 3 (e.g., Methyl 3-bromo-4-fluoro-5-hydroxybenzoate) alters electronic distribution, favoring meta-substitution . Methoxy (-OCH₃) groups (e.g., Methyl 2-amino-4-bromo-5-methoxybenzoate) reduce hydrogen-bonding capacity compared to hydroxyl (-OH), decreasing solubility but improving membrane permeability .

Biological Activity: Hydroxyl and amino groups correlate with enzyme inhibition and antimicrobial activity due to hydrogen-bonding interactions with biological targets (e.g., Ethyl 4-bromo-3-hydroxy-5-methylbenzoate) . Nitro (-NO₂) groups (e.g., Methyl 2-bromo-4-methoxy-5-nitrobenzoate) enhance reactivity in reduction reactions, useful in prodrug design .

Halogen Diversity :

- Fluorine substitution (e.g., Methyl 3-bromo-4-fluoro-5-hydroxybenzoate) increases metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Bromine’s bulkiness (vs. chlorine or fluorine) can sterically hinder interactions but improves halogen-bonding in crystal engineering .

Ester Group Impact: Methyl esters (e.g., target compound) are more hydrolytically labile than ethyl esters (e.g., Ethyl 4-amino-3-bromo-5-methylbenzoate), affecting pharmacokinetics .

Biological Activity

Methyl 2-amino-4-bromo-5-hydroxybenzoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by the presence of a bromine atom, an amino group, and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing its minimum inhibitory concentration (MIC) against various bacterial strains found:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 64 |

| Enterococcus faecalis (ATCC 29212) | 64 |

| Candida albicans (ATCC 60193) | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | 256 |

The compound was particularly effective against Gram-positive bacteria like S. aureus and E. faecalis, suggesting potential applications in treating infections caused by these pathogens .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) method. The results demonstrated that as the concentration of the compound increased, its ability to scavenge free radicals also improved significantly. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

DNA Interaction Studies

The interaction of this compound with DNA was investigated through gel electrophoresis and UV-visible spectroscopy. The compound exhibited:

- DNA Cleavage Activity : It was found to cleave plasmid DNA at concentrations as low as 200 µM without the need for external agents. In the presence of hydrogen peroxide (H₂O₂), complete cleavage occurred at higher concentrations, indicating a potential mechanism for inducing DNA damage in target cells .

- Binding Affinity : UV-visible spectroscopy indicated that the compound interacts with calf thymus DNA (CT-DNA) primarily through electrostatic interactions, which can be crucial for designing drugs that target DNA .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that this compound outperformed several standard antibiotics in inhibiting the growth of S. aureus and E. faecalis, making it a candidate for further development as an antimicrobial agent .

- Antioxidant Properties : In another investigation, the compound's antioxidant activity was compared with butylated hydroxytoluene (BHT), a common antioxidant standard. Results showed that this compound displayed comparable or superior activity at certain concentrations .

- Mechanistic Insights : Molecular docking studies have suggested that the presence of bromine enhances binding affinity to various biological targets, potentially increasing the efficacy of the compound in pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.